2-Phenylbenzimidazole-4-carboxylic acid

Catalog No.
S798274
CAS No.
66630-72-6
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbenzimidazole-4-carboxylic acid

CAS Number

66630-72-6

Product Name

2-Phenylbenzimidazole-4-carboxylic acid

IUPAC Name

2-phenyl-1H-benzimidazole-4-carboxylic acid

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

LZGYSXDYTDCYCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O

2-Phenylbenzimidazole-4-carboxylic acid (CAS: 66630-72-6) is a specialized organic ligand used as a structural building block in coordination chemistry and materials science. It features a rigid benzimidazole core, which imparts favorable electronic and photophysical properties, and a phenyl group that influences steric and stacking interactions. Crucially, the carboxylic acid functional group is positioned at the 4-position of the benzimidazole ring, providing a specific coordination vector for the directed synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials with precisely controlled architectures and properties. [1]

Substituting 2-Phenylbenzimidazole-4-carboxylic acid with its positional isomer, 2-Phenylbenzimidazole-5-carboxylic acid, is a critical procurement error for targeted material synthesis. While chemically similar, the shift of the carboxylic acid from the 4- to the 5-position fundamentally alters the ligand's coordination geometry, steric profile, and electronic distribution. This seemingly minor change leads to drastically different supramolecular structures, thermal stabilities, and photoluminescent behaviors in the resulting coordination polymers. [1] For applications demanding specific material architectures and predictable performance, these isomers are not functionally equivalent or interchangeable.

Precursor Suitability: Directs Predictable 2D Layered Architectures Over 1D Chains

The specific placement of the carboxylic acid at the 4-position is a critical design feature for crystal engineering. In the synthesis of Cadmium(II) coordination polymers, 2-Phenylbenzimidazole-4-carboxylic acid self-assembles into a well-defined 2D layered network. In a direct comparison under identical solvothermal conditions, its isomer, 2-Phenylbenzimidazole-5-carboxylic acid, fails to produce this architecture, instead forming a simple 1D chain structure. [1]

Evidence DimensionResulting Coordination Polymer Structure
Target Compound Data2D Layered Network
Comparator Or Baseline2-Phenylbenzimidazole-5-carboxylic acid yields a 1D Chain
Quantified DifferenceQualitative change in dimensionality (2D vs. 1D)
ConditionsSolvothermal reaction with Cadmium(II) nitrate tetrahydrate.

This provides rational control over material topology, which is essential for applications requiring specific layered structures, such as anisotropic materials or selective adsorbents.

Thermal Behavior: Confers Higher Thermal Stability in Final Polymer Structure

Materials intended for use in electronic or high-temperature catalytic applications require high thermal stability. Thermogravimetric analysis (TGA) shows that the 2D coordination polymer synthesized from 2-Phenylbenzimidazole-4-carboxylic acid is thermally stable up to 415 °C. The 1D polymer formed from the comparator ligand, 2-Phenylbenzimidazole-5-carboxylic acid, begins to decompose at a lower temperature of 398 °C. [1]

Evidence DimensionDecomposition Temperature (TGA)
Target Compound Data415 °C
Comparator Or BaselineCoordination polymer from 2-Phenylbenzimidazole-5-carboxylic acid: 398 °C
Quantified Difference+17 °C
ConditionsThermogravimetric analysis of the final Cd(II) coordination polymers under a nitrogen atmosphere.

The 17 °C increase in thermal stability is a significant advantage for the processability and operational lifetime of devices or components subjected to thermal stress.

Application-Critical Performance: Enables Stronger Photoluminescence in Metal Complexes

For applications in luminescent sensors or light-emitting materials, emission intensity is a key performance metric. The Cd(II) coordination polymer derived from 2-Phenylbenzimidazole-4-carboxylic acid exhibits a strong photoluminescent emission peak centered at 434 nm upon excitation at 363 nm. In contrast, the complex made from the 5-carboxylic acid isomer displays a significantly weaker emission under the same conditions. [1] This indicates a more efficient luminescence process is enabled by the specific electronic structure and rigidity of the 2D network formed by the 4-carboxy isomer.

Evidence DimensionPhotoluminescence Intensity
Target Compound DataStrong emission peak at 434 nm
Comparator Or BaselineComplex from 2-Phenylbenzimidazole-5-carboxylic acid: Weaker emission
Quantified DifferenceQualitatively higher emission intensity (based on spectral data)
ConditionsSolid-state photoluminescence measurement at room temperature, excitation at 363 nm.

Selecting this ligand is critical for developing brighter and more efficient emitters for sensors, solid-state lighting, and other optoelectronic applications.

Rational Design of 2D Layered Materials for Anisotropic Applications

This compound is the specified precursor when the primary goal is the synthesis of materials with 2D layered topologies. Its specific coordination vector reliably produces sheet-like networks, a critical feature for developing materials with anisotropic conductivity, selective gas separation membranes, or specific catalytic surfaces. [1]

Synthesis of Thermally-Robust Emitters for Solid-State Devices

For fabricating luminescent components that must withstand high operating temperatures, such as in solid-state lighting or integrated sensors, this ligand provides a distinct advantage. The resulting coordination polymers exhibit enhanced thermal stability compared to those made from its 5-isomer, ensuring greater device reliability and longevity. [1]

Precursor for High-Intensity Blue-Violet Emitting Phosphors

When the objective is to maximize luminescence output, this ligand is the indicated choice. Its use leads to coordination polymers with significantly stronger emission intensity than closely related isomers, making it a superior building block for creating high-performance phosphors and chemical sensors where a strong signal-to-noise ratio is required. [1]

XLogP3

2.7

Wikipedia

2-Phenylbenzimidazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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